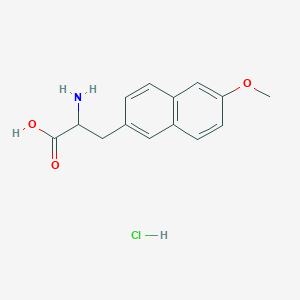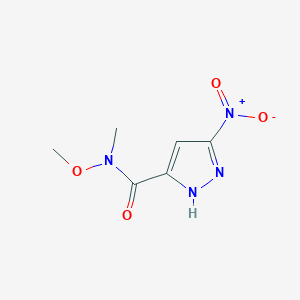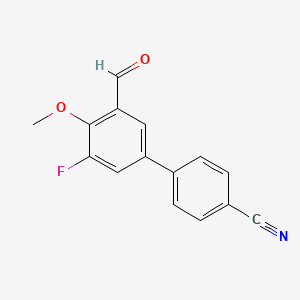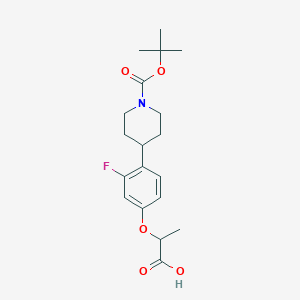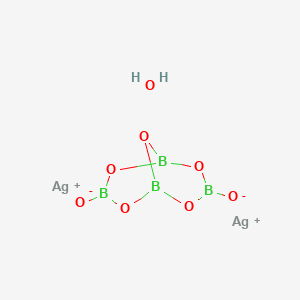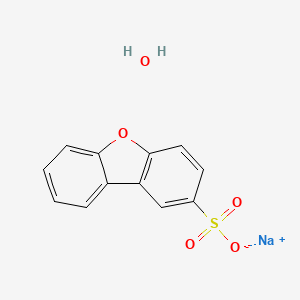
Triphenylmethyl triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylmethyl triphenylphosphonium chloride is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylmethyl group attached to a triphenylphosphonium cation, with chloride as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylmethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction is carried out in an anhydrous solvent such as acetone under nitrogen atmosphere to prevent moisture from interfering with the reaction. The temperature is maintained at around 36-38°C initially, and then gradually increased to 46-48°C to complete the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenylmethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Wittig Reaction Conditions: The Wittig reaction typically requires a base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Alkenes: In the Wittig reaction, the major products are alkenes formed by the reaction of the ylide with aldehydes or ketones.
Scientific Research Applications
Triphenylmethyl triphenylphosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenylmethyl triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in the Wittig reaction. The ylide formation is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the ylide. The ylide then reacts with carbonyl compounds to form alkenes. Additionally, the compound can act as a phytotoxin by increasing active oxygen species and causing cellular damage in plants .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound that is also used in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Methoxymethyl triphenylphosphonium chloride: Another phosphonium salt with similar applications in organic synthesis.
Uniqueness
Triphenylmethyl triphenylphosphonium chloride is unique due to its specific structure, which allows it to participate effectively in the Wittig reaction. Its ability to form stable ylides and its reactivity with a wide range of carbonyl compounds make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
triphenyl(trityl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30P/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKLJGLQGQRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
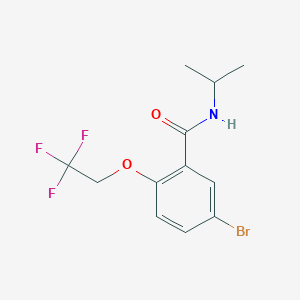
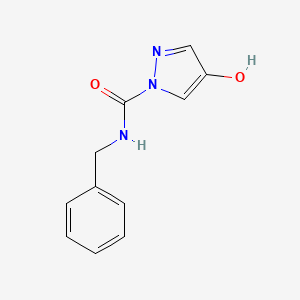



![4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile](/img/structure/B8132873.png)
![[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester](/img/structure/B8132876.png)
